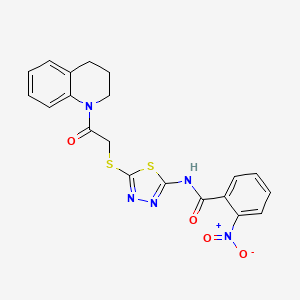
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound with diverse applications in various fields. Structurally, it features a unique combination of thiadiazole, quinoline, and benzamide moieties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound “N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide” belongs to the class of 3,4-dihydroquinolin-1(2H)-one derivatives . These derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans . Therefore, it’s possible that this compound might also target similar pathogens.
Biochemical Pathways
Given the potential disruption of biological membrane systems, it’s likely that the compound affects pathways related to cell membrane integrity and function .
Result of Action
If it acts similarly to other 3,4-dihydroquinolin-1(2h)-one derivatives, it might result in the disruption of the biological membrane systems of the pathogens, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves multiple steps, typically beginning with the preparation of key intermediates. One common synthetic route includes the following steps:
Synthesis of 1,3,4-thiadiazole intermediate: : This is often achieved by cyclization of appropriate thiosemicarbazides under acidic conditions.
Preparation of 3,4-dihydroquinoline intermediate: : Usually synthesized through Pictet-Spengler reaction or similar cyclization processes.
Formation of thioether linkage: : The intermediates are then connected via a thioether bond, typically using reagents like alkyl halides under mild conditions.
Attachment of the benzamide moiety:
Industrial Production Methods
Industrial production often scales up these laboratory protocols, emphasizing efficiency and cost-effectiveness. Batch reactors, continuous flow systems, and optimized reaction conditions (such as temperature and solvent use) are employed to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically at the quinoline moiety, using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of palladium on carbon or using other catalytic hydrogenation methods.
Substitution: : Various substitution reactions can occur, particularly at reactive sites on the quinoline or benzamide moieties, facilitated by electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: : Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation products: : Quinoline N-oxides, oxidized thiadiazoles.
Reduction products: : Amine derivatives of the original compound.
Substitution products: : Various substituted derivatives depending on the electrophile/nucleophile used.
Scientific Research Applications
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has numerous applications across different scientific disciplines:
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: : Functions as a probe to study enzyme activity, particularly those involving thiadiazole and quinoline derivatives.
Medicine: : Investigated for its potential as an anticancer, antibacterial, or antiviral agent due to its unique structural features.
Industry: : Utilized in the development of advanced materials, coatings, and polymers due to its chemical stability and reactivity.
Comparison with Similar Compounds
Comparing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide with other similar compounds reveals its unique properties:
Thiadiazole derivatives: : Other thiadiazole compounds may lack the quinoline and benzamide groups, which contribute to the specific reactivity and biological activity of this compound.
Quinoline derivatives: : Compounds like chloroquine share the quinoline moiety but differ significantly in their side chains and overall structure, leading to different biological effects.
Benzamide derivatives: : Similar compounds may have simpler structures, lacking the additional thiadiazole and quinoline components, thus exhibiting different chemical properties and biological activities.
Similar Compounds
Chloroquine: : Shares the quinoline structure but differs in side chains and activity.
Sulfonamide derivatives: : Similar to benzamides but with a sulfonamide group instead of a nitrobenzamide.
Thiadiazole-based inhibitors: : Other compounds containing the thiadiazole ring but differing in additional functional groups and overall structure.
By understanding the comprehensive profile of this compound, researchers and industry professionals can leverage its unique properties for various applications in science and technology.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S2/c26-17(24-11-5-7-13-6-1-3-9-15(13)24)12-30-20-23-22-19(31-20)21-18(27)14-8-2-4-10-16(14)25(28)29/h1-4,6,8-10H,5,7,11-12H2,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZSBHKINQCMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
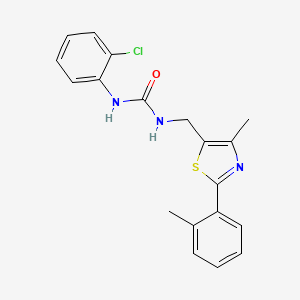

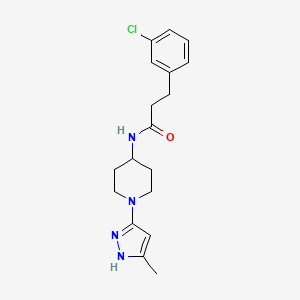
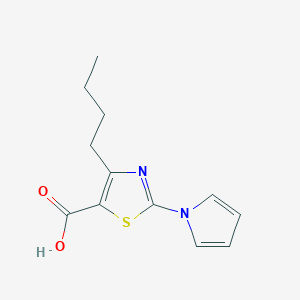
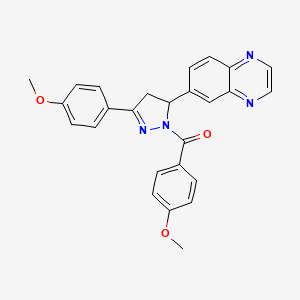
![Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate](/img/structure/B2574520.png)
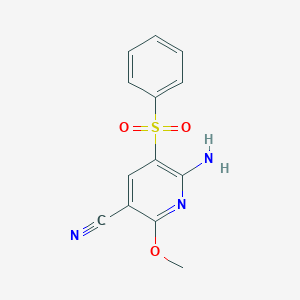
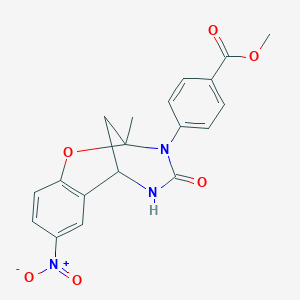
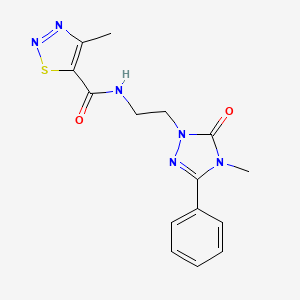
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2574524.png)
![4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2574525.png)
